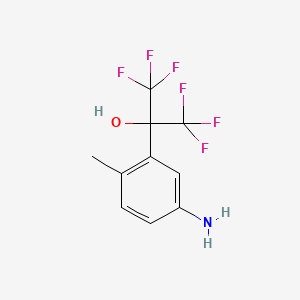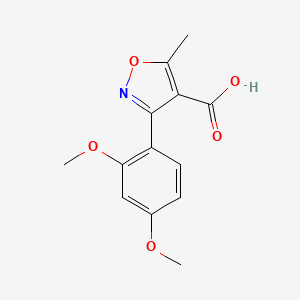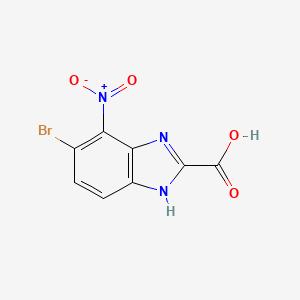
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid typically involves the cyclization of 1,2-aromatic diamines with carboxylic acids. One common method is the reaction of 4-nitro-1,2-phenylenediamine with 5-bromoisatoic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet synthesis has also been explored, where reactions are accelerated in electrostatically charged microdroplets, significantly reducing reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 5-amino-4-nitrobenzimidazole-2-carboxylic Acid.
Oxidation: Formation of oxidized benzimidazole derivatives.
Applications De Recherche Scientifique
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to naturally occurring nucleotides.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as dyes for solar cells and other optical applications
Mécanisme D'action
The mechanism of action of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and carboxylic acid moiety play crucial roles in binding to the target enzymes and exerting their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-nitrobenzimidazole
- 4-Nitrobenzimidazole-2-carboxylic Acid
- 5-Chloro-4-nitrobenzimidazole-2-carboxylic Acid
Uniqueness
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H4BrN3O4 |
|---|---|
Poids moléculaire |
286.04 g/mol |
Nom IUPAC |
5-bromo-4-nitro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |
Clé InChI |
BVVVNAPFGUKNMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


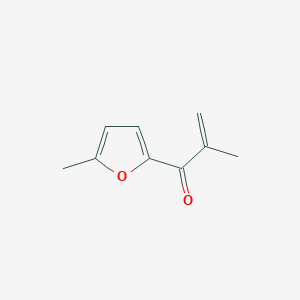

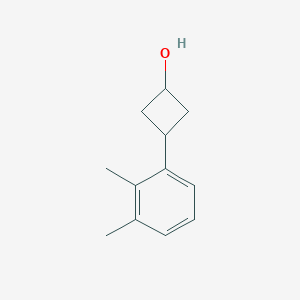

![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


